FPR-A14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

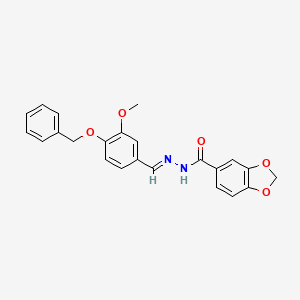

N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOKADSYVZOTTL-ZMOGYAJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of FPR-A14

Introduction

FPR-A14 is identified as a potent agonist for the Formyl Peptide Receptor (FPR) family.[1][2][3][4] While specific literature detailing the comprehensive mechanism of action for this compound is limited, its function can be thoroughly understood by examining the well-established signaling pathways and cellular responses initiated by agonists of the FPR family. These receptors are crucial mediators of the innate immune response, primarily expressed on phagocytic leukocytes.[5] This guide provides a detailed overview of the molecular mechanisms through which FPR agonists, including this compound, exert their effects, supported by quantitative data and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

The Formyl Peptide Receptor Family

The human Formyl Peptide Receptor (FPR) family consists of three G protein-coupled receptors (GPCRs): FPR1, FPR2, and FPR3. These receptors are encoded by genes located on chromosome 19 and play pivotal roles in host defense and inflammation by recognizing N-formylated peptides from bacteria and mitochondria (Pathogen-Associated Molecular Patterns - PAMPs and Damage-Associated Molecular Patterns - DAMPs, respectively).

| Receptor | Aliases | Key Ligands | Primary Functions | Key Expression Sites |

| FPR1 | FPR, FMLP Receptor | N-formylmethionyl-leucyl-phenylalanine (fMLF), various bacterial & mitochondrial peptides | Pro-inflammatory responses, neutrophil chemotaxis and activation, phagocytosis. | Neutrophils, Monocytes/Macrophages. |

| FPR2 | FPRL1, ALX/FPR2 | Lipoxin A4 (LXA4), Resolvin D1, Serum Amyloid A (SAA), WKYMVM peptide, Amyloid-beta 42. | Dual pro-inflammatory and pro-resolving/anti-inflammatory functions depending on the ligand. | Neutrophils, Monocytes/Macrophages, T-cells, epithelial cells, endothelial cells, neuronal cells. |

| FPR3 | FPRL2 | F2L (a peptide derived from cleavage of CCL23) | Less characterized; may act as a decoy receptor due to rapid internalization. Does not bind fMLF. | Monocytes/Macrophages, Dendritic cells, Endothelial cells. |

Mechanism of Action: FPR Signaling Pathways

As a G protein-coupled receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to an FPR, typically FPR1 or FPR2. The canonical pathway is mediated through the Gi/o subfamily of G proteins.

Key Signaling Events:

-

G Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gαi). This causes the dissociation of the Gαi-GTP and Gβγ subunits.

-

Downstream Effector Modulation:

-

Gβγ-mediated PLC Activation: The dissociated Gβγ subunit activates Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular Ca2+. This rapid increase in cytosolic calcium is a hallmark of FPR activation.

-

PKC Activation: DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC) isoforms.

-

PI3K/Akt Pathway: The Gβγ subunit can also activate Phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (Protein Kinase B), leading to their activation.

-

-

MAPK Cascade Activation: FPR activation triggers the Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2, p38, and JNK pathways. These pathways are activated by upstream kinases that are themselves regulated by G proteins and other signaling intermediates like PKC and Ras family GTPases.

-

Cellular Responses: The culmination of these signaling events leads to a variety of cellular responses critical for innate immunity, including:

-

Chemotaxis: Directed cell migration towards the agonist source.

-

Degranulation: Release of antimicrobial proteins and enzymes from intracellular granules.

-

Superoxide Production: Activation of the NADPH oxidase complex to generate reactive oxygen species (ROS) for killing pathogens.

-

Phagocytosis: Engulfment of pathogens and cellular debris.

-

Gene Transcription: Modulation of inflammatory gene expression.

-

Caption: Canonical signaling pathway activated by an FPR agonist.

Quantitative Data for FPR Agonists

Quantitative analysis of agonist activity is crucial for characterizing compounds like this compound. The half-maximal effective concentration (EC50) is a key metric representing the concentration of an agonist that provokes a response halfway between the baseline and maximum.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | EC50 (nM) | Reference |

| Neutrophil Chemotaxis | Human Neutrophils | 42 | |

| Ca2+ Mobilization | Human Neutrophils | 630 |

Table 2: Comparative Potency of Various FPR Agonists (EC50 Values in nM)

| Agonist | Receptor Target(s) | Ca2+ Mobilization (FPR1) | Ca2+ Mobilization (FPR2) | Reference |

| This compound | FPR (unspecified subtype) | Not Reported | Not Reported | |

| fMLF | FPR1 | ~5 | >1000 | |

| WKYMVm | FPR1/FPR2 | ~100 | ~5 | |

| Compound 43 | FPR1/FPR2 | 1.8 | 2.5 | |

| ACT-389949 | FPR2 | >10000 | 3 | |

| RCI-1701306005 | FPR2 | >10000 | 2.1 |

Note: The specific FPR subtype targeted by this compound in the reported neutrophil assays was not specified. Neutrophils express both FPR1 and FPR2.

Key Experimental Protocols

The characterization of FPR agonists relies on a suite of in vitro cellular assays. Below are detailed methodologies for three fundamental experiments.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation, a primary downstream event of FPR signaling.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the FPR of interest (e.g., transfected HEK293T, HL-60 cells, or primary neutrophils) in a 96-well black, clear-bottom plate until they form a confluent monolayer.

-

Aspirate the culture medium and replace it with a loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and often probenecid, which prevents dye leakage.

-

Incubate the plate for 30-60 minutes at 37°C to allow cells to take up the dye.

-

-

Compound Preparation:

-

Prepare a separate 96-well "ligand plate" with serial dilutions of the agonist (e.g., this compound) at a higher concentration (e.g., 5x) than the final desired concentration.

-

-

Fluorescence Measurement:

-

Place the cell plate into a kinetic fluorescence plate reader (e.g., FlexStation®, FLIPR®).

-

The instrument measures a baseline fluorescence reading for several seconds.

-

The instrument's integrated fluidics system then automatically adds the agonist from the ligand plate to the cell plate.

-

Fluorescence is continuously measured for several minutes to capture the rapid increase and subsequent decay of the calcium signal.

-

-

Data Analysis:

-

The change in fluorescence intensity over baseline is calculated.

-

Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.

-

The EC50 value is determined by fitting the data with a nonlinear regression model.

-

Caption: Workflow for a Calcium Mobilization Assay.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant, a key function mediated by FPRs. The Boyden chamber or Transwell® assay is a standard method.

Methodology:

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.

-

-

Assay Setup (Boyden Chamber):

-

A Boyden chamber consists of an upper and a lower compartment separated by a microporous membrane (e.g., 5 µm pore size).

-

Add assay medium containing various concentrations of the chemoattractant (e.g., this compound) to the lower chambers.

-

Add the isolated neutrophil suspension to the upper chambers.

-

-

Incubation:

-

Incubate the chamber for approximately 1 hour at 37°C in a CO2 incubator to allow neutrophils to migrate through the membrane pores towards the chemoattractant.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Staining the migrated cells on the underside of the membrane and counting them via microscopy.

-

Lysing the migrated cells in the lower chamber and quantifying a cellular component, such as ATP, using a luminescence-based assay (e.g., CellTiter-Glo®).

-

-

-

Data Analysis:

-

Plot the number of migrated cells (or luminescence signal) against the chemoattractant concentration to generate a dose-response curve and calculate the EC50.

-

Caption: Workflow for a Neutrophil Chemotaxis Assay.

MAPK Pathway Activation Analysis (Western Blot)

This protocol determines if an FPR agonist activates the MAPK signaling cascade by detecting the phosphorylation of key kinases like ERK1/2.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., neutrophils, transfected cells) to 70-80% confluency.

-

Often, cells are serum-starved for several hours to reduce basal MAPK activity.

-

Treat cells with the FPR agonist (this compound) at various concentrations and for different time points. Include an untreated control.

-

-

Protein Extraction (Lysis):

-

After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method, such as a BCA assay, to ensure equal loading for electrophoresis.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane, which reacts with HRP to produce light.

-

Capture the signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated protein.

-

To normalize the data, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ERK1/2).

-

Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

-

Caption: Workflow for Western Blot analysis of MAPK activation.

References

- 1. FPR A14 | CAS 329691-12-5 | FPRA14 | Tocris Bioscience [tocris.com]

- 2. scbt.com [scbt.com]

- 3. FPR A14 - Immunomart [immunomart.com]

- 4. CAS No. 329691-12-5 Specifications | Ambeed [ambeed.cn]

- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

FPR-A14: A Technical Guide for a Novel Formyl Peptide Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of FPR-A14, a potent synthetic agonist of the Formyl Peptide Receptor (FPR) family. It details the compound's mechanism of action, summarizes its quantitative data, provides established experimental protocols for its characterization, and visualizes key pathways and workflows.

Introduction to this compound and Formyl Peptide Receptors

Formyl Peptide Receptors (FPRs) are a subgroup of G-protein coupled receptors (GPCRs) integral to host defense and the inflammatory response.[1][2] These receptors recognize pathogen-associated molecular patterns (PAMPs), such as N-formylated peptides from bacteria, and damage-associated molecular patterns (DAMPs) released from host cells, initiating downstream signaling cascades that lead to cellular responses like chemotaxis and cytokine release.[2] The human FPR family includes FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3, which, despite sequence homology, exhibit different ligand specificities and functional properties.[1][3]

FPR2, in particular, is a remarkably versatile receptor activated by a wide array of structurally diverse ligands, including peptides, proteins, and lipids. This promiscuity allows it to mediate both potent pro-inflammatory and anti-inflammatory, pro-resolving responses, making it an attractive therapeutic target for a range of diseases.

This compound (1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide) is a potent, small-molecule synthetic agonist of FPRs. It has been identified as a powerful activator of neutrophils, key cells in the innate immune system, and has been shown to induce cellular differentiation in neuronal cell lines.

Mechanism of Action and Signaling Pathways

As a GPCR agonist, this compound initiates signaling by binding to an FPR, which is typically coupled to an inhibitory G-protein (Gαi). This activation triggers a cascade of intracellular events characteristic of the FPR family.

Canonical G-Protein Dependent Signaling:

Upon agonist binding, the Gαi subunit dissociates from the Gβγ complex. This leads to the activation of several downstream effectors:

-

Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a transient flux in cytosolic calcium concentration.

-

Protein Kinase C (PKC) and MAPK/ERK Pathway Activation: DAG and elevated Ca2+ levels activate PKC isoforms. This, along with other signals, leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK).

These signaling events culminate in various cellular functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Visualization of the Gαi-PLC Signaling Pathway:

Caption: Canonical Gαi-PLC signaling pathway activated by this compound.

Quantitative Data Summary

This compound has been characterized primarily by its effects on neutrophil activation. The potency of an agonist is typically described by its EC50 value, which is the concentration required to elicit a half-maximal response.

| Assay | Cell Type | Parameter | Value (nM) | Reference |

| Calcium (Ca2+) Mobilization | Human Neutrophils | EC50 | 630 | |

| Chemotaxis | Human Neutrophils | EC50 | 42 | |

| Cell Differentiation | Mouse Neuroblastoma N2a | - | 4-10 µM (significant effect) |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

The data clearly indicates that this compound is a more potent inducer of neutrophil chemotaxis than of calcium mobilization, a phenomenon known as agonist bias or functional selectivity, where a ligand can preferentially activate certain downstream pathways over others.

Key Experimental Protocols

The following are detailed methodologies for standard assays used to characterize this compound's activity.

4.1 Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Objective: To determine the EC50 of this compound for inducing calcium flux in neutrophils.

-

Materials:

-

Human neutrophils isolated from peripheral blood.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

This compound stock solution (in DMSO).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader with kinetic reading capabilities and injectors.

-

-

Protocol:

-

Cell Preparation: Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Dye Loading: Resuspend neutrophils in HBSS and incubate with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-45 minutes at 37°C in the dark, allowing the dye to enter the cells.

-

Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.

-

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 30 seconds.

-

Agonist Addition: Use the instrument's injector to add various concentrations of this compound to the wells.

-

Data Acquisition: Immediately after injection, record the fluorescence intensity kinetically for 2-3 minutes to capture the transient increase in intracellular calcium.

-

Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

-

4.2 Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant.

-

Objective: To determine the EC50 of this compound for inducing neutrophil chemotaxis.

-

Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with 3-5 µm pores).

-

RPMI-1640 medium with 0.5% BSA.

-

This compound stock solution.

-

Calcein-AM or similar fluorescent dye for cell labeling.

-

Fluorescence plate reader.

-

-

Protocol:

-

Cell Labeling: Incubate neutrophils with Calcein-AM for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend in RPMI/BSA.

-

Chamber Setup: In the lower wells of the chemotaxis plate, add different concentrations of this compound (the chemoattractant) diluted in RPMI/BSA. Add medium alone as a negative control.

-

Insert Placement: Place the transwell inserts over the lower wells.

-

Cell Addition: Add the labeled neutrophil suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow cells to migrate through the porous membrane towards the chemoattractant.

-

Cell Removal: After incubation, carefully remove the inserts. Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Quantification: Measure the fluorescence of the migrated cells that have adhered to the bottom of the lower well using a fluorescence plate reader.

-

Analysis: Plot the fluorescence intensity (representing the number of migrated cells) against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.

-

Standard Experimental Workflow

The characterization of a novel FPR agonist like this compound typically follows a multi-stage process from initial screening to detailed functional analysis.

Caption: Standard workflow for characterizing a novel FPR agonist.

References

- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]

- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Agonist Activity of FPR-A14: A Structure-Activity Relationship Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of FPR-A14, a potent agonist of the Formyl Peptide Receptor (FPR). The information is curated for researchers and professionals in drug development, offering quantitative data, experimental insights, and signaling pathway visualizations to facilitate further investigation and application of this compound.

Quantitative Activity Profile of this compound

This compound has been identified as a robust activator of neutrophils, demonstrating significant potency in key cellular assays. The following table summarizes the available quantitative data on its biological activity.

| Biological Activity | EC50 Value | Cell Type | Reference |

| Neutrophil Chemotaxis | 42 nM | Neutrophils | [1] |

| Calcium (Ca2+) Mobilization | 630 nM | Neutrophils | [1] |

Deciphering the Structure-Activity Relationship

This compound, with the chemical name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a known agonist of the Formyl Peptide Receptor (FPR).[1][2][3] Its activity is attributed to its specific chemical structure, which allows it to bind to and activate FPR, a G protein-coupled receptor. This activation initiates a cascade of intracellular signaling events.

While a detailed SAR study involving systematic modification of the this compound structure is not extensively available in the public domain, its potency in neutrophil activation assays suggests that the key structural motifs—the benzodioxolane ring, the benzylidene hydrazide core, and the benzyloxy-methoxybenzylidene group—are crucial for its agonist function. The reference to the work by Schepetkin et al. (2007) suggests that this compound was identified through high-throughput screening for small-molecule activators of neutrophils, indicating its novelty and potent activity profile.

Experimental Methodologies

The following are generalized protocols for the key experiments used to characterize the activity of this compound, based on standard immunological and cell biology assays.

Neutrophil Chemotaxis Assay

This assay is fundamental for quantifying the chemotactic response of neutrophils towards an agonist like this compound.

-

Cell Isolation: Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

-

Loading: Isolated neutrophils are loaded into the upper wells, while the lower wells contain varying concentrations of this compound to establish a chemical gradient.

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: Migrated cells in the lower wells are quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.

-

Data Analysis: The number of migrated cells is plotted against the concentration of this compound to determine the EC50 value, which represents the concentration required to elicit 50% of the maximal chemotactic response.

Calcium (Ca2+) Mobilization Assay

This assay measures the intracellular calcium influx, a hallmark of G protein-coupled receptor activation upon ligand binding.

-

Cell Preparation: Isolated neutrophils are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The basal fluorescence of the dye-loaded cells is measured using a fluorometer or a fluorescence microscope.

-

Stimulation: this compound at various concentrations is added to the cells.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence intensity is plotted against the concentration of this compound to calculate the EC50 value for calcium mobilization.

Visualizing the Molecular Mechanisms

To better understand the biological context of this compound's activity, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: this compound activates the FPR, leading to downstream signaling cascades.

Caption: Workflow for characterizing this compound activity in primary neutrophils.

Caption: Logical flow of the structure-activity relationship of this compound.

References

In-Depth Technical Guide: Formyl Peptide Receptor Subtypes Activated by FPR-A14

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptor (FPR) family, comprising three G protein-coupled receptors (GPCRs) in humans (FPR1, FPR2, and FPR3), plays a pivotal role in innate immunity and inflammation. These receptors are activated by a diverse array of ligands, including N-formylated peptides from bacteria and mitochondria, as well as various endogenous and synthetic molecules. FPR-A14 is a potent synthetic agonist of formyl peptide receptors that has been identified as a powerful tool for studying neutrophil activation. This technical guide provides a comprehensive overview of the FPR subtypes activated by this compound, presenting available quantitative data, detailed experimental protocols for key assays, and an analysis of the downstream signaling pathways.

FPR Subtype Activation by this compound

This compound has been established as a potent agonist at formyl peptide receptors, eliciting robust responses in neutrophils, which are known to express FPR1 and FPR2.[1] While detailed studies on the specific activity of this compound at each individual human FPR subtype (FPR1, FPR2, and FPR3) are not extensively available in the public domain, the compound's activity on mixed receptor populations in neutrophils provides valuable insights into its functional profile.

Quantitative Data on this compound Activity

The functional potency of this compound has been primarily characterized through its effects on human neutrophils. The following table summarizes the available quantitative data for this compound.

| Assay | Cell Type | Parameter | Value (nM) | Reference |

| Calcium Mobilization | Human Neutrophils | EC₅₀ | 630 | [2][3] |

| Chemotaxis | Human Neutrophils | EC₅₀ | 42 | [2][3] |

Note: The EC₅₀ values are derived from studies on neutrophils, which endogenously express multiple FPR subtypes, primarily FPR1 and FPR2. Therefore, these values represent the compound's combined effect on these receptors. Further studies using cell lines individually expressing each FPR subtype are required to determine the precise potency and selectivity of this compound.

Signaling Pathways Activated by this compound

Formyl peptide receptors are known to couple to inhibitory G proteins of the Gαi family. Activation of these receptors by an agonist like this compound initiates a cascade of intracellular signaling events that mediate the cellular responses of inflammation and immunity.

Upon binding of this compound to FPRs, the activated Gαi subunit and the Gβγ dimer dissociate and trigger multiple downstream signaling cascades:

-

Phospholipase C (PLC) Pathway and Calcium Mobilization: The Gβγ dimer activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for many neutrophil functions, including degranulation and activation of the respiratory burst.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation is known to stimulate the MAPK cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways. These pathways are crucial for regulating gene expression, cell proliferation, differentiation, and apoptosis. The activation of these pathways is often mediated by Gβγ subunits and Protein Kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits can also activate PI3K, which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and migration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of FPR agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes from HEK293 cells stably transfected with human FPR1, FPR2, or FPR3.

-

Radiolabeled ligand (e.g., [³H]fMLF for FPR1).

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Homogenize transfected cells in a hypotonic buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well filter plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and a range of concentrations of this compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of Gαq/11 or Gαi-Gβγ mediated PLC activation.

References

Preliminary In Vitro Studies of FPR-A14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on FPR-A14, a synthetic agonist of the Formyl Peptide Receptor (FPR). This document details the compound's known biological activities, the signaling pathways it modulates, and the experimental protocols for key in vitro assays. All quantitative data is summarized for comparative analysis, and signaling and experimental workflows are visualized using diagrams.

Core Biological Activity of this compound

This compound has been identified as a potent agonist for formyl peptide receptors, a class of G protein-coupled receptors (GPCRs) primarily involved in inflammatory responses and host defense. In vitro studies have demonstrated its ability to activate neutrophils and induce neuronal cell differentiation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's in vitro activity based on available literature.

| Biological Activity | Cell Type | Assay | Parameter | Value | Reference |

| Neutrophil Activation | Human Neutrophils | Chemotaxis | EC50 | 42 nM | [Schepetkin et al., 2007] |

| Human Neutrophils | Calcium Mobilization | EC50 | 630 nM | [Schepetkin et al., 2007] | |

| Neuronal Differentiation | Mouse Neuroblastoma (Neuro2a) | Morphological Assessment | Effective Concentration | 1 - 10 µM | [Cussell et al., 2019] |

Signaling Pathways of FPR Agonists

As an FPR agonist, this compound is presumed to activate downstream signaling cascades typical for this receptor family, particularly Formyl Peptide Receptor 2 (FPR2). These pathways are initiated by the coupling of the receptor to inhibitory G proteins (Gi).

Canoncial FPR2 Signaling Cascade

Activation of FPR2 by an agonist like this compound leads to the dissociation of the Gi protein into its α and βγ subunits. These subunits, in turn, trigger multiple downstream effector pathways.

Caption: Canonical FPR2 signaling pathway initiated by an agonist.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments cited for this compound. These protocols are based on established methods for similar assays.

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant, in this case, this compound.

Workflow:

Caption: Workflow for a neutrophil chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 10^-11 M to 10^-6 M.

-

Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a polycarbonate membrane (typically 3-5 µm pore size).

-

Add the this compound dilutions or control buffer to the lower wells of the chamber.

-

Add the neutrophil suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

Cell Staining and Counting: After incubation, remove the inserts. Fix and stain the cells that have migrated through the membrane to the lower side. Count the number of migrated cells in several high-power fields using a microscope.

-

Data Analysis: Plot the number of migrated cells against the concentration of this compound. Determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal chemotactic response, using a non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with this compound.

Workflow:

Caption: Workflow for a calcium mobilization assay.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis assay protocol.

-

Dye Loading: Incubate the isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-45 minutes at 37°C in the dark.

-

Cell Washing: Wash the cells to remove extracellular dye and resuspend them in the assay buffer.

-

Fluorescence Measurement: Place the cell suspension in a cuvette or a multi-well plate in a fluorometer or a fluorescence plate reader.

-

Record the baseline fluorescence for a short period.

-

Add a specific concentration of this compound to the cells.

-

Immediately record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm. For Fluo-4, excitation is typically at ~490 nm and emission at ~520 nm.

-

-

Data Analysis: The change in intracellular calcium is proportional to the change in fluorescence. For Fura-2, the ratio of emissions at the two excitation wavelengths is calculated. For Fluo-4, the peak fluorescence intensity after agonist addition is determined.

-

EC50 Determination: Perform the assay with a range of this compound concentrations to generate a dose-response curve and calculate the EC50 value.

Neuro2a Cell Differentiation Assay

This assay assesses the ability of this compound to induce morphological changes indicative of neuronal differentiation in a neuroblastoma cell line.

Workflow:

Caption: Workflow for a Neuro2a cell differentiation assay.

Methodology:

-

Cell Culture: Culture Neuro2a mouse neuroblastoma cells in standard growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the Neuro2a cells into multi-well plates (e.g., 24-well plates) at a suitable density to allow for cell growth and differentiation.

-

Treatment: After allowing the cells to adhere (typically overnight), replace the growth medium with a medium containing different concentrations of this compound (e.g., 1, 2, 5, and 10 µM) or a vehicle control.

-

Incubation: Incubate the cells for 24 hours.

-

Image Acquisition: After the incubation period, acquire images of the cells in each well using a phase-contrast microscope.

-

Morphological Assessment: Visually assess the cells for morphological changes indicative of differentiation, such as the extension of neurites (processes longer than the cell body diameter).

-

Quantification: Quantify the percentage of differentiated cells by counting the number of cells with neurites versus the total number of cells in several random fields of view for each condition.

-

Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound to determine the dose-dependent effect of the compound on neuronal differentiation.

ERK Phosphorylation Assay

While not explicitly detailed for this compound in the initial findings, activation of the MAPK/ERK pathway is a common downstream event of FPR signaling. This assay would measure the phosphorylation of ERK1/2 as an indicator of pathway activation.

Workflow:

Caption: Workflow for an ERK phosphorylation assay.

Methodology:

-

Cell Culture and Preparation: Culture a suitable cell line expressing FPRs (e.g., neutrophils or a transfected cell line) to near confluence. If using an adherent cell line, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 2, 5, 10, 30 minutes).

-

Cell Lysis: After stimulation, immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After stripping, re-probe the membrane with a primary antibody for total ERK1/2 as a loading control.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample. Calculate the fold-change in ERK phosphorylation relative to the untreated control.

Conclusion

The preliminary in vitro data for this compound demonstrate its potent activity as a formyl peptide receptor agonist. It effectively induces neutrophil chemotaxis and calcium mobilization at nanomolar concentrations and promotes the differentiation of neuroblastoma cells at micromolar concentrations. The presumed mechanism of action involves the activation of canonical GPCR signaling pathways, including the PLC/IP3/Ca2+ and PI3K/Akt/MAPK cascades. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other related compounds.

Investigating the Downstream Targets of a Novel Formyl Peptide Receptor: A Technical Guide for Researchers

Introduction

The Formyl Peptide Receptor (FPR) family, a group of G-protein coupled receptors (GPCRs), plays a critical role in host defense and inflammation. These receptors are activated by N-formylated peptides derived from bacteria and mitochondria, as well as a variety of other endogenous and exogenous ligands, to regulate key cellular responses such as chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS). This guide provides a comprehensive framework for investigating the downstream signaling targets of a novel or uncharacterized member of this family, hypothetically termed FPR-A14.

The strategies and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel GPCRs. By following this guide, researchers can systematically elucidate the signaling pathways, downstream effectors, and functional consequences of this compound activation.

This compound: Initial Characterization and Ligand Binding

The initial step in characterizing a novel receptor like this compound is to determine its binding affinity for known or suspected ligands. This is typically achieved through radioligand binding assays or fluorescence-based competition assays. The data from these experiments are crucial for understanding the receptor's sensitivity and selectivity.

Table 1: Hypothetical Ligand Binding Affinities for this compound

| Ligand | Receptor | Assay Type | Kd (nM) | Ki (nM) |

| Ligand-X | This compound | Radioligand Binding | 1.2 ± 0.3 | - |

| Compound-Y | This compound | Competition Assay | - | 5.8 ± 1.1 |

| fMLP | This compound | Competition Assay | - | > 1000 |

| Anx-A1 | This compound | Competition Assay | - | 15.2 ± 2.5 |

Data are presented as mean ± standard deviation and are for illustrative purposes.

Core Signaling Pathways of FPRs

Upon ligand binding, FPRs undergo a conformational change, leading to the activation of heterotrimeric G-proteins. The specific G-protein activated (typically Gαi or Gαq) dictates the initial downstream signaling cascade. The following sections detail the key pathways to investigate for a novel FPR like this compound.

Gαi-Mediated Signaling

Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate other effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

.dot

Caption: Gαi-mediated signaling cascade upon this compound activation.

Gαq-Mediated Signaling

If this compound couples to Gαq, it will directly activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

A common downstream consequence of FPR activation is the phosphorylation and activation of the MAPK/ERK cascade (ERK1/2). This pathway is crucial for regulating gene expression, cell proliferation, and differentiation. Investigating the phosphorylation status of key proteins in this cascade is essential.

.dot

Caption: The MAPK/ERK signaling pathway downstream of this compound.

Experimental Protocols for Target Identification

The following protocols provide detailed methodologies for assessing the activation of key signaling pathways downstream of this compound.

Protocol 1: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq or Gβγ-mediated PLC activation.

Methodology:

-

Cell Culture: Plate this compound expressing cells (e.g., HEK293 or differentiated HL-60) in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Baseline Reading: Measure the baseline fluorescence for 15-30 seconds.

-

Ligand Injection: Inject the test ligand (e.g., Ligand-X) and continue to measure fluorescence for an additional 2-3 minutes.

-

Data Analysis: Calculate the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the amount of intracellular calcium released.

Table 2: Hypothetical EC50 Values for Calcium Mobilization

| Ligand | Receptor | EC50 (nM) |

| Ligand-X | This compound | 8.5 ± 1.2 |

| Anx-A1 | This compound | 45.7 ± 5.3 |

| ATP (Control) | Endogenous P2Y | 150 ± 22 |

Data are presented as mean ± standard deviation and are for illustrative purposes.

Protocol 2: cAMP Accumulation Assay

This assay determines if this compound couples to Gαi by measuring the inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture: Plate this compound expressing cells in a 96-well plate.

-

Pre-treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX for 10-15 minutes to prevent cAMP degradation.

-

Stimulation: Treat cells with Forskolin (an adenylyl cyclase activator) in the presence or absence of the this compound ligand for 15-30 minutes.

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: A reduction in Forskolin-induced cAMP levels in the presence of the ligand indicates Gαi coupling.

Protocol 3: Western Blot for MAPK/ERK Phosphorylation

This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylated forms of ERK1/2.

Methodology:

-

Cell Stimulation: Plate this compound expressing cells and serum-starve overnight. Stimulate cells with the ligand for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Cell Lysis: Immediately lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Workflow for Downstream Target Identification

A systematic approach is required to efficiently identify and validate the downstream targets of this compound. The following workflow outlines a logical progression from initial screening to functional validation.

.dot

Caption: Experimental workflow for this compound downstream target identification.

Conclusion

The investigation of a novel receptor such as this compound requires a multi-pronged approach that combines biochemical assays, molecular biology techniques, and functional readouts. By systematically evaluating the canonical signaling pathways associated with the FPR family—including G-protein coupling, calcium mobilization, cAMP modulation, and MAPK activation—researchers can build a comprehensive signaling profile. The subsequent use of broader techniques like transcriptomics and proteomics will uncover novel downstream effectors, which can then be validated through functional assays. This structured methodology will not only elucidate the biological role of this compound but also identify potential points of therapeutic intervention.

The Molecular Impact of FPR-A14 on Gene Expression in Target Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPR-A14, a synthetic agonist for the N-formyl peptide receptor (FPR) family, has demonstrated significant biological activity, notably in the induction of cellular differentiation and activation of immune cells. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on gene expression within target cells. While comprehensive transcriptomic data for this compound remains to be fully elucidated in published literature, this document synthesizes available information on its cellular effects, delineates the implicated signaling pathways, and provides detailed experimental protocols utilized in its characterization. This guide serves as a foundational resource for researchers investigating the therapeutic potential and molecular mechanisms of this compound and other FPR agonists.

Introduction

The N-formyl peptide receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, are G protein-coupled receptors (GPCRs) that play a critical role in host defense and inflammation.[1] These receptors are activated by a diverse array of ligands, including N-formylated peptides derived from bacteria and mitochondria, as well as various synthetic and endogenous molecules.[1] this compound is a small molecule agonist that has been identified as a potent activator of neutrophils and an inducer of differentiation in neuroblastoma cells.[2][3] Understanding the downstream consequences of this compound-mediated receptor activation, particularly its influence on gene expression, is crucial for evaluating its therapeutic potential in oncology and inflammatory diseases.

Cellular Effects and Impact on Gene Expression

The primary characterized effects of this compound are the activation of neutrophils and the induction of differentiation in neuroblastoma cell lines.[2] While large-scale gene expression profiling studies specifically using this compound are not yet available in the public domain, the observed phenotypic changes strongly suggest significant alterations in gene expression programs.

Neutrophil Activation

This compound is a potent activator of neutrophils, inducing chemotaxis and calcium mobilization. This activation is a complex process known to involve widespread changes in gene expression. Studies on other FPR agonists have shown that neutrophil activation leads to the upregulation of genes involved in inflammation, such as cytokines and chemokines, as well as genes related to cell survival and apoptosis. It is highly probable that this compound triggers a similar transcriptomic reprogramming in neutrophils.

Neuroblastoma Cell Differentiation

In Neuro2a (N2a) mouse neuroblastoma cells, this compound induces a significant, dose-dependent differentiation response. This process involves a shift from a proliferative, undifferentiated state to a post-mitotic, neuron-like phenotype. Such a fundamental change in cell fate is invariably driven by a profound alteration of the cellular transcriptome. Key developmental and neuron-specific genes are expected to be upregulated, while genes promoting cell cycle progression and maintaining an undifferentiated state are likely downregulated.

Table 1: Anticipated Gene Expression Changes in Neuroblastoma Cells Treated with this compound

| Gene Category | Predicted Expression Change | Potential Gene Targets (Examples) |

| Neuronal Differentiation Markers | Upregulated | Tubb3 (βIII-tubulin), Map2, Nefl (Neurofilament Light) |

| Cell Cycle Regulators | Downregulated | Cyclins (e.g., Ccnd1), Cdks (e.g., Cdk4/6) |

| Transcription Factors | Modulated | NeuroD1, Mash1, Sox2 |

| Signaling Molecules | Modulated | Components of MAPK/ERK, PI3K/Akt pathways |

Note: This table is predictive and based on the known effects of neuronal differentiation agents. Specific gene expression changes induced by this compound require experimental validation.

Signaling Pathways

This compound is known to exert its effects through the activation of Formyl Peptide Receptors, primarily FPR1 and FPR2. Upon agonist binding, these GPCRs initiate a cascade of intracellular signaling events that ultimately lead to changes in cellular function and gene expression.

FPR-Mediated Signaling Cascade

The canonical signaling pathway for FPRs involves coupling to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates several downstream signaling cascades.

This diagram illustrates the key signaling molecules activated downstream of FPR upon binding by this compound. The activation of transcription factors such as NF-κB, AP-1, and CREB is a critical step in translating the initial signal into long-term changes in gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture and Differentiation Assay (Neuro2a cells)

-

Cell Culture: Mouse neuroblastoma Neuro2a (N2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation Induction: For differentiation assays, N2a cells are seeded in appropriate culture vessels. After 24 hours, the culture medium is replaced with serum-free medium containing varying concentrations of this compound (e.g., 1-10 µM).

-

Morphological Analysis: Cell differentiation is assessed morphologically after 48 hours of incubation. Differentiated cells are identified by the presence of neurites longer than twice the cell body diameter. The percentage of differentiated cells is determined by counting at least 300 cells in random fields of view under a phase-contrast microscope.

Neutrophil Isolation and Calcium Mobilization Assay

-

Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of erythrocytes.

-

Calcium Mobilization: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then stimulated with this compound, and changes in intracellular calcium concentration are measured using a fluorometer or a fluorescence microscope. The EC50 value is calculated from the dose-response curve.

siRNA-Mediated Gene Knockdown

-

Transfection: N2a cells are transiently transfected with small interfering RNAs (siRNAs) targeting FPR1, FPR2, or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Gene Silencing Verification: The efficiency of gene knockdown is confirmed 48-72 hours post-transfection by quantitative real-time PCR (qRT-PCR) or Western blotting for FPR1 and FPR2.

-

Functional Assays: The effect of FPR1 and/or FPR2 knockdown on this compound-induced differentiation or other cellular responses is then assessed using the protocols described above.

Future Directions and Conclusion

The current body of research provides a solid foundation for understanding the biological activities of this compound. However, to fully elucidate its impact on gene expression, further studies employing genome-wide transcriptomic analyses, such as RNA-sequencing or microarray analysis, are imperative. Such studies would provide a comprehensive, unbiased view of the gene regulatory networks modulated by this compound in various target cells. This would not only enhance our understanding of its mechanism of action but also aid in the identification of novel biomarkers and therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA | PLOS One [journals.plos.org]

- 3. Redirecting [linkinghub.elsevier.com]

Initial Screening of FPR-A14 in Different Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial screening of FPR-A14, a synthetic agonist of the Formyl Peptide Receptors (FPRs). This compound has demonstrated significant biological activity in two distinct cell lineages: neutrophils and neuroblastoma cells. In neutrophils, it potently induces chemotaxis and calcium mobilization, key functions in the innate immune response. In neuroblastoma cell lines, this compound promotes morphological differentiation, suggesting a potential role in cancer therapy. This document summarizes the quantitative data from these initial studies, provides detailed experimental protocols for the key assays performed, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule agonist targeting the Formyl Peptide Receptor family, which are G-protein coupled receptors primarily involved in sensing bacterial components and regulating inflammatory responses. The chemical name for this compound is 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. It has a molecular weight of 404.42 g/mol and is available at a purity of ≥98%.

Data Summary: this compound Activity in Neutrophils and Neuroblastoma Cells

The initial screening of this compound has revealed distinct, dose-dependent effects on both immune and cancerous cell lines. The quantitative data from these studies are summarized below.

Table 1: In Vitro Activity of this compound on Human Neutrophils

| Parameter | EC50 Value | Cell Type | Source |

| Chemotaxis | 42 nM | Human Neutrophils | Schepetkin et al., 2007 |

| Ca2+ Mobilization | 630 nM | Human Neutrophils | Schepetkin et al., 2007 |

Table 2: Effect of this compound on Neuroblastoma Cell Differentiation

| Cell Line | This compound Concentration | Observed Effect | Source |

| Neuro2a (N2a) | 1-10 µM | Dose-dependent differentiation | Cussell et al., 2019[1] |

| IMR-32 | 100 µM | Morphological differentiation | Cussell et al., 2019[1] |

| SH-SY5Y | 100 µM | Morphological differentiation | Cussell et al., 2019[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Neutrophil Chemotaxis Assay

This protocol is adapted from standard Boyden chamber assays used to assess the chemotactic response of neutrophils.[2][3]

Materials:

-

This compound

-

Human neutrophils, isolated from healthy donors

-

Boyden chamber with a 5 µm pore size polycarbonate membrane

-

Chemoattractant (e.g., fMLP as a positive control)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Plate reader for quantifying migrated cells

Procedure:

-

Isolate human neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in assay buffer. The final concentrations should bracket the expected EC50 value.

-

Add the this compound dilutions or control solutions to the lower wells of the Boyden chamber.

-

Place the polycarbonate membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.

-

Stain and count the migrated cells on the bottom surface of the membrane using a microscope. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay.

-

Plot the number of migrated cells against the concentration of this compound to determine the EC50 value.

Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure intracellular calcium mobilization in response to this compound.

Materials:

-

This compound

-

Human neutrophils

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Isolate human neutrophils as described in the chemotaxis assay protocol.

-

Load the neutrophils with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Pipette the cell suspension into a black-walled, clear-bottom 96-well plate.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence.

-

Add the this compound dilutions or control solutions to the wells and continue recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of this compound and plot the data to determine the EC50 value.

Neuroblastoma Cell Differentiation Assay

This protocol is based on the methods described by Cussell et al. (2019) for inducing differentiation in neuroblastoma cell lines.

Materials:

-

This compound

-

Neuro2a, IMR-32, or SH-SY5Y neuroblastoma cells

-

Complete culture medium appropriate for the cell line

-

Serum-free culture medium

-

Microscope with imaging capabilities

Procedure:

-

Culture the neuroblastoma cells in their complete growth medium until they reach approximately 70-80% confluency.

-

Seed the cells into 24-well plates at a suitable density for differentiation experiments.

-

Allow the cells to adhere overnight.

-

The next day, replace the complete medium with serum-free medium containing the desired concentration of this compound (1-10 µM for N2a, 100 µM for IMR-32 and SH-SY5Y). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-72 hours.

-

Observe and document the morphological changes indicative of neuronal differentiation, such as neurite outgrowth, using a microscope.

-

Quantify the percentage of differentiated cells by counting the number of cells with neurites longer than the cell body diameter in multiple random fields.

-

For a more detailed analysis, immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) can be performed.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the initial screening of this compound.

References

- 1. The formyl peptide receptor agonist FPRa14 induces differentiation of Neuro2a mouse neuroblastoma cells into multiple distinct morphologies which can be specifically inhibited with FPR antagonists and FPR knockdown using siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for Calcium Mobilization Assay with FPR-A14

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor (FPR) is a G-protein coupled receptor (GPCR) that plays a crucial role in the innate immune system by recognizing N-formyl peptides derived from bacteria and mitochondria. Activation of FPRs on phagocytic leukocytes triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species. FPR-A14 is a potent synthetic agonist of the formyl peptide receptor family. This document provides a detailed protocol for performing a calcium mobilization assay to characterize the activity of this compound and other FPR ligands.

Calcium mobilization is a key downstream event following the activation of Gq-coupled GPCRs like FPRs. This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon receptor stimulation, providing a robust and quantifiable readout of receptor activation. The protocol described herein utilizes the fluorescent calcium indicator Fluo-4 AM, a cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to free calcium.

Signaling Pathway

Upon binding of an agonist such as this compound, the Formyl Peptide Receptor (FPR) undergoes a conformational change, activating the associated heterotrimeric G-protein. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by calcium-sensitive fluorescent dyes.

Caption: this compound mediated calcium signaling pathway.

Experimental Workflow

The general workflow for the calcium mobilization assay involves cell preparation, loading of the fluorescent calcium indicator, stimulation with the agonist, and detection of the fluorescent signal. The "no-wash" format is often preferred for high-throughput screening as it simplifies the procedure and reduces well-to-well variability.

Caption: General workflow for a calcium mobilization assay.

Data Presentation

The potency of FPR agonists is typically determined by their half-maximal effective concentration (EC₅₀) in inducing a calcium response. The following table summarizes the EC₅₀ values for this compound and other commonly used FPR agonists.

| Compound | Target Receptor(s) | Cell Type | Assay | EC₅₀ (nM) | Reference |

| This compound | FPR | Human Neutrophils | Calcium Mobilization | 630 | [1] |

| fMLF (N-Formylmethionyl-leucyl-phenylalanine) | FPR1 | Human Neutrophils | Chemotaxis | 0.07 | [2] |

| WKYMVm | FPR2/ALX | Human Neutrophils | Calcium Mobilization | pM range | [2] |

| Compound 17b | FPR1/FPR2 | Human Neutrophils | Calcium Mobilization | 800 | [3][4] |

| ACT-389949 | FPR2/ALX | Monocytes | Receptor Internalization | 3 |

Experimental Protocols

Materials and Reagents

-

Cells: Human neutrophils or a cell line expressing the formyl peptide receptor (e.g., HL-60 cells differentiated to a neutrophil-like phenotype).

-

This compound and other FPR agonists/antagonists.

-

Fluo-4 AM (Acetoxymethyl) ester: Calcium-sensitive dye.

-

Pluronic F-127: A non-ionic surfactant to aid in dye solubilization.

-

Probenecid: An anion-transport inhibitor to prevent dye leakage from cells (optional, but recommended).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Cell Culture Medium: Appropriate for the cell type used.

-

Dimethyl sulfoxide (DMSO): For dissolving compounds and dyes.

-

Black, clear-bottom 96-well or 384-well microplates: Coated with Poly-D-Lysine for non-adherent cells.

-

Fluorescence microplate reader: With kinetic reading capability and appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm).

Protocol for Calcium Mobilization Assay in Human Neutrophils

This protocol is adapted for non-adherent cells like human neutrophils.

1. Cell Preparation:

-

Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

For non-adherent cells, pre-coat the microplate wells with Poly-D-Lysine according to the manufacturer's instructions to promote cell attachment.

-

Seed 100 µL of the cell suspension per well in a 96-well plate (adjust volume for 384-well plates).

-

Centrifuge the plate at a low speed (e.g., 200 x g) for 2-5 minutes to gently pellet the cells at the bottom of the wells.

2. Dye Loading:

-

Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

Prepare the dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in the assay buffer. To aid in solubilization, first mix the required volume of Fluo-4 AM stock with an equal volume of the 20% Pluronic F-127 solution before diluting in the assay buffer.

-

If using, add probenecid to the dye loading solution to a final concentration of 1-2.5 mM.

-

Carefully remove the supernatant from the cell plate, leaving the cell pellet.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark. Following this, allow the plate to equilibrate to room temperature for 15-30 minutes.

3. Compound Preparation:

-

Prepare a stock solution of this compound and other test compounds in DMSO.

-

Perform serial dilutions of the compounds in the assay buffer in a separate compound plate. Prepare these at a concentration that is 2X to 5X the final desired concentration, depending on the volume to be added to the cell plate.

4. Fluorescence Measurement:

-

Place the cell plate into the fluorescence microplate reader.

-

Set the instrument to record fluorescence kinetically (e.g., one reading every 1-2 seconds) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the instrument's automated injection system, add the desired volume of the compound from the compound plate to the cell plate.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and its subsequent decay.

Data Analysis

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the initial baseline fluorescence (F₀), or as the change in fluorescence (F - F₀).

-

For each concentration of the agonist, determine the peak fluorescence response.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value. The equation for this is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope))

Conclusion

This application note provides a comprehensive guide for performing a calcium mobilization assay to characterize the activity of the FPR agonist, this compound. The provided protocols and data will enable researchers to reliably assess the potency of various FPR ligands and to further investigate the role of FPR signaling in health and disease. Careful optimization of cell density, dye concentration, and incubation times may be necessary for specific cell types and experimental conditions.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abpbio.com [abpbio.com]